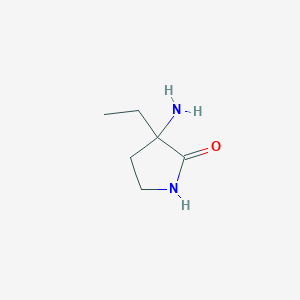

3-Amino-3-ethylpyrrolidin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Amino-3-ethylpyrrolidin-2-one is a heterocyclic organic compound featuring a five-membered ring structure with an amino group and an ethyl group attached to the pyrrolidin-2-one core

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-ethylpyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines. The process typically includes the formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and oxidation . Another method involves the amination and cyclization of functionalized acyclic substrates .

Industrial Production Methods: Industrial production of this compound often employs cost-effective and scalable methods. The use of simple and inactivated cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-poisonous oxidants like Oxone, makes this approach attractive for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Amino-3-ethylpyrrolidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted pyrrolidin-2-one derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include Oxone and other peroxides.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions include various substituted pyrrolidin-2-one derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

3-Amino-3-ethylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a versatile synthon in organic synthesis, enabling the construction of complex molecules.

Biology: The compound is used in the development of bioactive molecules with potential therapeutic properties.

Industry: The compound is utilized in the synthesis of fine chemicals, dyes, and pigments.

Mécanisme D'action

The mechanism of action of 3-Amino-3-ethylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their activity and function. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Pyrrolidine-2-one: A structurally related compound with similar reactivity and applications.

Pyrrolidine-2,5-dione: Another related compound with distinct biological activities and synthetic utility.

Prolinol: A derivative of pyrrolidine with unique stereochemical properties and biological profiles.

Uniqueness: 3-Amino-3-ethylpyrrolidin-2-one stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity. The presence of both an amino group and an ethyl group on the pyrrolidin-2-one core allows for diverse functionalization and application in various fields .

Activité Biologique

3-Amino-3-ethylpyrrolidin-2-one is a pyrrolidine derivative that has garnered attention in various fields of scientific research, particularly in medicinal chemistry. Its structural features suggest potential biological activities, including antimicrobial, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C7H14N2O and a molecular weight of 142.20 g/mol. The compound features an amino group and a pyrrolidine ring, which are significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to pyrrolidine derivatives. For instance, ethyl-2-amino-pyrrole-3-carboxylates (EAPCs), which share structural similarities with this compound, have demonstrated potent cytotoxic effects against various cancer cell lines. These compounds inhibit tubulin polymerization and induce G2/M cell-cycle arrest, leading to apoptosis in tumor cells .

Case Study: EAPC Compounds

A study assessed the effects of EAPC compounds on several cancer cell lines, including:

- Leiomyosarcoma (SK-LMS-1)

- Rhabdomyosarcoma (RD)

- Gastrointestinal stromal tumor (GIST-T1)

- Ewing's sarcoma (A-673)

- Osteosarcoma (U-2 OS)

The results indicated that EAPC compounds significantly inhibited cell proliferation in a time and dose-dependent manner, suggesting that similar mechanisms may be applicable to this compound .

Antimicrobial Activity

The antimicrobial properties of this compound have not been extensively documented; however, related compounds exhibit notable antimicrobial effects. For example, pyrrolidine derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Table: Antimicrobial Activity of Pyrrolidine Derivatives

Neuroprotective Effects

The neuroprotective potential of pyrrolidine derivatives is another area of interest. Some studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis. This is particularly relevant for conditions such as Alzheimer's disease and other neurodegenerative disorders.

Propriétés

IUPAC Name |

3-amino-3-ethylpyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O/c1-2-6(7)3-4-8-5(6)9/h2-4,7H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCGWWIYETNAZNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CCNC1=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.